molecular formula C5H12N2O B13841144 Eipna-13C3

Eipna-13C3

Cat. No.: B13841144
M. Wt: 119.14 g/mol
InChI Key: VGGZTNNNXAUZLB-HWZQSFJSSA-N
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Description

Eipna-13C3, also known as N-Nitrosoethylisopropylamine-13C3, is a stable isotope-labeled compound. It is a derivative of N-Nitrosoethylisopropylamine (NEIPA), which is part of the nitrosamine family. Nitrosamines are known for their mutagenic properties and are often scrutinized in pharmaceutical and environmental contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eipna-13C3 involves the nitrosation of secondary amines. The primary pathway for nitrosamine formation is the reaction of a secondary amine with a nitrosating agent (NOx). This reaction is rapid at ambient temperature and faster at elevated temperatures . The specific synthetic route for this compound would involve the use of isotopically labeled precursors to incorporate the 13C3 label.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve stringent controls to ensure the purity and isotopic labeling of the final product. Techniques such as solid-phase extraction, liquid-liquid extraction, and sample filtration are often necessary to concentrate the sample and remove potential chromatographic interferences .

Chemical Reactions Analysis

Types of Reactions

Eipna-13C3, like other nitrosamines, can undergo various chemical reactions, including:

    Oxidation: Nitrosamines can be oxidized to form nitramines.

    Reduction: They can be reduced to form secondary amines.

    Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield nitramines, while reduction would yield secondary amines.

Mechanism of Action

The mechanism of action of Eipna-13C3 involves its interaction with biological molecules. Nitrosamines are known to be mutagenic, and their mechanism of action typically involves the formation of DNA adducts, leading to mutations. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosodibutylamine (NDBA)
  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Uniqueness

Eipna-13C3 is unique due to its isotopic labeling, which allows for its use in stable isotope-resolved metabolomics. This labeling provides a distinct advantage in tracing metabolic pathways and interactions in biological systems .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

119.14 g/mol

IUPAC Name

N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide

InChI

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1

InChI Key

VGGZTNNNXAUZLB-HWZQSFJSSA-N

Isomeric SMILES

CCN([13CH]([13CH3])[13CH3])N=O

Canonical SMILES

CCN(C(C)C)N=O

Origin of Product

United States

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